Cas no 24946-69-8 (2,5-Cyclohexadiene-1,4-dione,2-(1-phenyl-2-propen-1-yl)-)

24946-69-8 structure
Nome del prodotto:2,5-Cyclohexadiene-1,4-dione,2-(1-phenyl-2-propen-1-yl)-
2,5-Cyclohexadiene-1,4-dione,2-(1-phenyl-2-propen-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadiene-1,4-dione,2-(1-phenyl-2-propen-1-yl)-
- 2-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione
- 2-(1-Phenyl-2-propenyl)-2,5-cyclohexadiene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2-(1-phenyl-2-propenyl)-
- KBioSS_001213
- UNII-0V7W645V9H
- KBio2_006349
- DTXSID00947825
- NCGC00095502-02
- DivK1c_006634
- SR-05000002472
- KBio2_001213
- SPBio_001115
- KBioGR_001983
- Spectrum_000733
- P-BENZOQUINONE, (.ALPHA.-VINYLBENZYL)-
- KBio2_003781
- KBio3_001299
- SR-05000002472-1
- Spectrum5_000363
- SPECTRUM201281
- CHEMBL1514569
- 0V7W645V9H
- 2-(1-PHENYLPROP-2-EN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE
- BSPBio_001799
- NCGC00095502-01
- KBio1_001578
- Q27237291
- SpecPlus_000538
- SDCCGMLS-0066432.P001
- Spectrum4_001612
- DALBERGIONE
- 24946-69-8
- CCG-38578
- Spectrum2_001158
- SCHEMBL17107121
- Spectrum3_000210
-
- Inchi: InChI=1S/C15H12O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-10,13H,1H2
- Chiave InChI: GHCDJBVCFINEBQ-UHFFFAOYSA-N
- Sorrisi: C=CC(C1=CC(=O)C=CC1=O)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 224.08376
- Massa monoisotopica: 224.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 395
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 34.1Ų
Proprietà sperimentali
- Densità: 1.172
- Punto di ebollizione: 345.2°Cat760mmHg
- Punto di infiammabilità: 129.5°C
- Indice di rifrazione: 1.598
- PSA: 34.14
2,5-Cyclohexadiene-1,4-dione,2-(1-phenyl-2-propen-1-yl)- Letteratura correlata
-
W. D. Ollis,B. T. Redman,R. J. Roberts,I. O. Sutherland,O. R. Gottlieb Chem. Commun. (London) 1968 1392
-
3. Dalbergia species. Part IX. Phytochemical examination of Dalbergia stevensonii standlDervilla M. X. Donnelly,John C. Thompson,W. B. Whalley,Saboor Ahmad J. Chem. Soc. Perkin Trans. 1 1973 1737
-
4. Optical rotatory dispersion. Part XLVIII. Some 3,3-diarylprop-1-enes and related quinones: the absolute configuration of latifolinD. M. X. Donnelly,B. J. Nangle,P. B. Hulbert,W. Klyne,R. J. Swan J. Chem. Soc. C 1967 2450
-
5. Interconversion of neoflavanoidsDervilla M. X. Donnelly,Philip J. Kavanagh,Gerhard Kunesch,Judith Polonsky J. Chem. Soc. Perkin Trans. 1 1973 965
24946-69-8 (2,5-Cyclohexadiene-1,4-dione,2-(1-phenyl-2-propen-1-yl)-) Prodotti correlati
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
